molecular formula C12H11N3O3 B14671021 2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol CAS No. 51299-50-4

2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol

Cat. No.: B14671021
CAS No.: 51299-50-4
M. Wt: 245.23 g/mol
InChI Key: QDYFIBNJKXIYTH-UHFFFAOYSA-N
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Description

2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol is an organic compound that features a pyrrole ring, a nitrophenol group, and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol typically involves the condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and 4-nitrophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve acidic or basic catalysts.

Major Products

    Oxidation: Products include various oxides depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
  • 2-Acetyl-1-methylpyrrole
  • N-Methyl-2-acetylpyrrole

Uniqueness

2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol is unique due to its combination of a pyrrole ring, a nitrophenol group, and a Schiff base linkage. This structure imparts distinct chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

51299-50-4

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylideneamino]-4-nitrophenol

InChI

InChI=1S/C12H11N3O3/c1-14-6-2-3-10(14)8-13-11-7-9(15(17)18)4-5-12(11)16/h2-8,16H,1H3

InChI Key

QDYFIBNJKXIYTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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